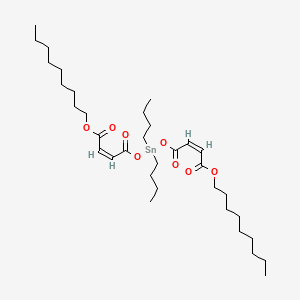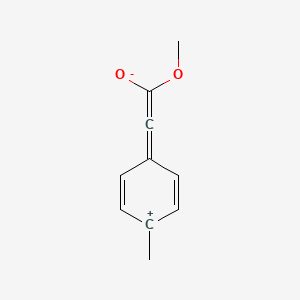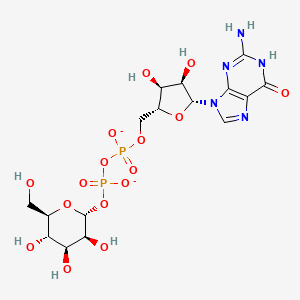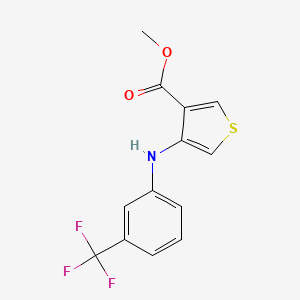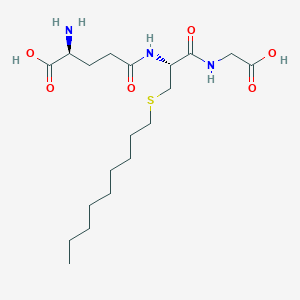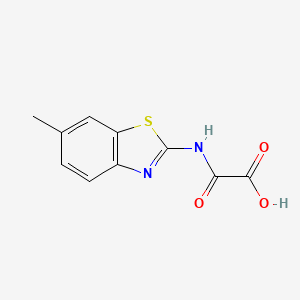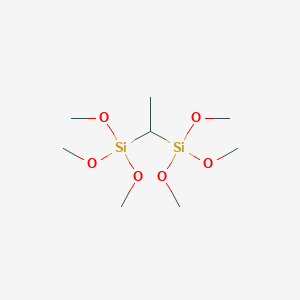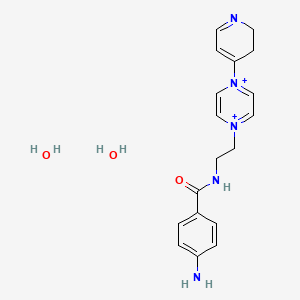
3,5,5-Trimethylhept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethylhept-3-ene is an organic compound with the molecular formula C10H20 and a molecular weight of 140.2658 g/mol . It is a type of alkene, characterized by the presence of a carbon-carbon double bond within its structure. The compound is also known by other names such as 3-heptene, 3,5,5-trimethyl- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-Trimethylhept-3-ene can be achieved through various organic reactions. One common method involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale alkylation processes . These processes utilize continuous flow reactors and advanced separation techniques to maximize efficiency and minimize waste. The use of heterogeneous catalysts is also common to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,5-Trimethylhept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as in the presence of a are often used.
Substitution: Halogenation reactions can be carried out using or under controlled conditions.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of .
Applications De Recherche Scientifique
3,5,5-Trimethylhept-3-ene has several applications in scientific research:
Chemistry: Used as a in organic synthesis and as a in analytical chemistry.
Biology: Studied for its potential and interactions with various biomolecules.
Medicine: Investigated for its potential and as a precursor in the synthesis of .
Industry: Utilized in the production of and as an in the manufacture of and .
Mécanisme D'action
The mechanism of action of 3,5,5-Trimethylhept-3-ene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate various biochemical pathways by binding to specific sites on these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,5-Trimethyl-4-heptene
- 2,3,5-Trimethylhept-3-ene
Comparison
Compared to its similar compounds, 3,5,5-Trimethylhept-3-ene is unique in its structural configuration and reactivity . The position of the double bond and the arrangement of the methyl groups confer distinct chemical properties and reactivity patterns . This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
2050-82-0 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
(E)-3,5,5-trimethylhept-3-ene |
InChI |
InChI=1S/C10H20/c1-6-9(3)8-10(4,5)7-2/h8H,6-7H2,1-5H3/b9-8+ |
Clé InChI |
LREOTMWEDRBPMG-CMDGGOBGSA-N |
SMILES isomérique |
CC/C(=C/C(C)(C)CC)/C |
SMILES canonique |
CCC(=CC(C)(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


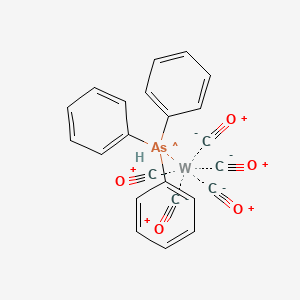
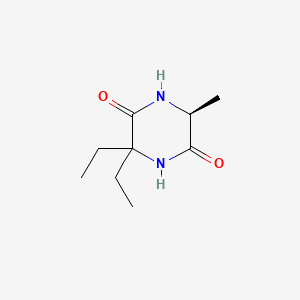
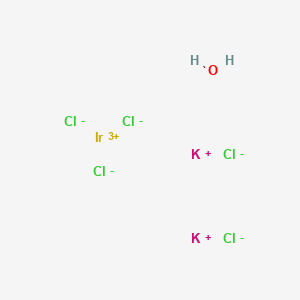
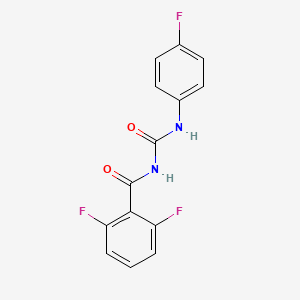
![4-Cyano-N-{3-[(S)-cyclopropyl{4-hydroxy-2-oxo-6-[(2R)-1-phenylbutan-2-yl]-2H-pyran-3-yl}methyl]phenyl}benzene-1-sulfonamide](/img/structure/B13740120.png)
